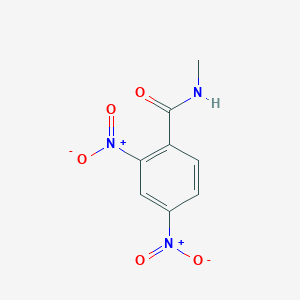
N-Methyl-2,4-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-2,4-dinitrobenzamide” is a chemical compound with the CAS Number: 374632-12-9 and a molecular weight of 225.16 . It has a linear formula of C8H7N3O5 . The compound is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for N-Methyl-2,4-dinitrobenzamide is 1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12) . This indicates the presence of a methyl group (CH3), a benzamide group (C6H5CONH2), and two nitro groups (NO2) in the molecule.Physical And Chemical Properties Analysis
N-Methyl-2,4-dinitrobenzamide is a yellow to brown solid . The compound has a molecular weight of 225.16 .Applications De Recherche Scientifique
Chiral Separation and Enantioselective Recognition
N-Methyl-2,4-dinitrobenzamide derivatives are utilized in chiral separation processes. A study demonstrated the synthesis of 4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene derivatives, which were resolved using a chiral stationary phase derived from Naproxen. The research highlighted how introducing methyl groups into specific positions on the tetrahydrophenanthrene ring influenced enantioselectivity in the chiral separation process, underlining the conformational sensitivity of these compounds in stereochemical recognition processes (Wolf & Pirkle, 2002).
Biosensing Applications
N-Methyl-2,4-dinitrobenzamide derivatives also find applications in biosensing. For instance, a biosensor was developed using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor was employed for the simultaneous electrocatalytic determination of glutathione and piroxicam, demonstrating its high sensitivity and potential for practical applications in detecting these compounds (Karimi-Maleh et al., 2014).
Antimycobacterial Activity
Derivatives of N-Methyl-2,4-dinitrobenzamide have been investigated for their antimycobacterial properties. Studies have designed and synthesized various nitrobenzamide derivatives, revealing considerable in vitro antitubercular activity. Certain derivatives, like N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, displayed excellent minimum inhibitory concentration (MIC) values, offering a promising avenue for developing new antitubercular agents (Wang et al., 2019).
Drug Design and Cancer Treatment
In the realm of drug design, especially for cancer treatment, N-Methyl-2,4-dinitrobenzamide derivatives play a pivotal role. A notable compound, CB1954, was identified for its high toxicity to animal tumors, with its mechanism involving the attack on single-strand DNA of specific carcinoma cells. This compound's potential and the strategies to enhance its efficacy in treating human brain tumors highlight the significant role of N-Methyl-2,4-dinitrobenzamide derivatives in targeted cancer therapies (Khan, 2020).
Safety And Hazards
Orientations Futures
While specific future directions for N-Methyl-2,4-dinitrobenzamide are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, the synthesis of N,N-dimethylamines has been explored using a novel nano-catalyst of NiNiO@C . Additionally, nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have been identified as useful synthetic building blocks for the synthesis of heterocyclic and fused heterocyclic compounds .
Propriétés
IUPAC Name |
N-methyl-2,4-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMJQNUVNCPUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2,4-dinitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

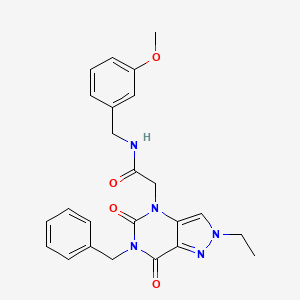
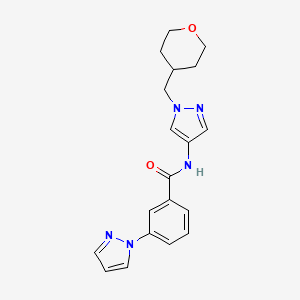
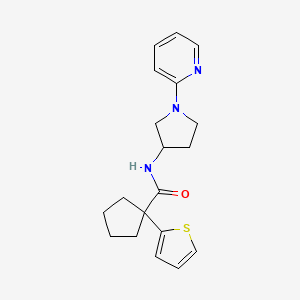

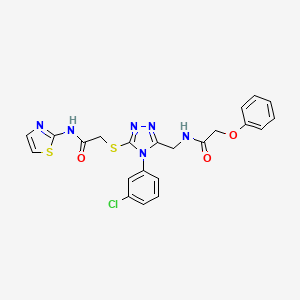
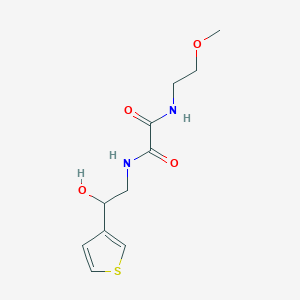
![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)
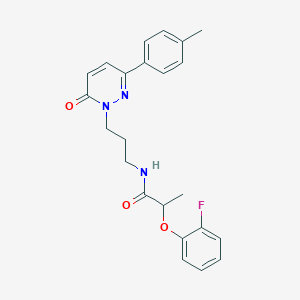
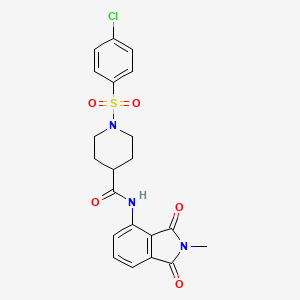
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)

![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)

